EGFR Wild-Type vs. Mutant Selectivity: N-Benzyl 422533-75-3 vs. N-Cyclohexyl Analog (422533-76-4)
In a panel of recombinant EGFR kinase assays, the N-benzyl analog 422533-75-3 demonstrated an IC50 of 85 nM against wild-type EGFR and 120 nM against the L858R mutant, whereas the N-cyclohexyl analog (422533-76-4) exhibited IC50 values of 210 nM (WT) and 95 nM (L858R), indicating that the benzyl substituent confers 2.5-fold greater potency on wild-type EGFR while the cyclohexyl group preferentially inhibits the mutant form. The quantified selectivity window (WT IC50 / L858R IC50) is 0.71 for the N-benzyl compound versus 2.21 for the N-cyclohexyl analog [1].
| Evidence Dimension | EGFR wild-type kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 85 nM (WT EGFR); 120 nM (L858R) |
| Comparator Or Baseline | N-cyclohexyl analog (CAS 422533-76-4): IC50 = 210 nM (WT EGFR); 95 nM (L858R) |
| Quantified Difference | 2.5-fold WT potency advantage for 422533-75-3; selectivity window inversion |
| Conditions | Recombinant EGFR kinase activity assay (HTRF), ATP at Km concentration, 60-min incubation, 25°C |
Why This Matters
The N-benzyl substituent in 422533-75-3 provides superior wild-type EGFR inhibition, making it the preferred starting point for programs targeting tumors driven by EGFR amplification rather than kinase-domain mutations.
- [1] Novel Quinazoline-Thioacetamide Derivatives as EGFR Kinase Inhibitors: Synthesis and Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3632-3636. View Source
